Potassium 4-methyl-beta-styryltrifluoroborate

Suzuki–Miyaura coupling Protodeboronation Reaction robustness

Potassium 4-methyl-β-styryltrifluoroborate (CAS 219718-86-2) is a crystalline, air- and moisture-stable organotrifluoroborate salt belonging to the potassium vinyltrifluoroborate subclass. With a molecular formula of C₉H₉BF₃K and a molecular weight of 224.07 g/mol, it serves as a stoichiometric nucleophilic coupling partner in Suzuki–Miyaura cross-coupling reactions, enabling the installation of a (E)-4-methylstyryl fragment onto aryl or heteroaryl halides.

Molecular Formula C9H9BF3K
Molecular Weight 224.07 g/mol
CAS No. 219718-86-2
Cat. No. B3336247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 4-methyl-beta-styryltrifluoroborate
CAS219718-86-2
Molecular FormulaC9H9BF3K
Molecular Weight224.07 g/mol
Structural Identifiers
SMILES[B-](C=CC1=CC=C(C=C1)C)(F)(F)F.[K+]
InChIInChI=1S/C9H9BF3.K/c1-8-2-4-9(5-3-8)6-7-10(11,12)13;/h2-7H,1H3;/q-1;+1
InChIKeyIHPTVBKDBKCIOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 4-Methyl-β-styryltrifluoroborate (CAS 219718-86-2): Core Identity and Procurement-Relevant Profile


Potassium 4-methyl-β-styryltrifluoroborate (CAS 219718-86-2) is a crystalline, air- and moisture-stable organotrifluoroborate salt belonging to the potassium vinyltrifluoroborate subclass . With a molecular formula of C₉H₉BF₃K and a molecular weight of 224.07 g/mol, it serves as a stoichiometric nucleophilic coupling partner in Suzuki–Miyaura cross-coupling reactions, enabling the installation of a (E)-4-methylstyryl fragment onto aryl or heteroaryl halides . Unlike the corresponding 4-methylstyrylboronic acid, the trifluoroborate form exists as a defined monomeric species that is not susceptible to the formation of variable boroxine or anhydride oligomers, thereby providing consistent stoichiometric control during reaction setup .

Why Potassium 4-Methyl-β-styryltrifluoroborate Cannot Be Casually Replaced by Other Styrylboron Reagents in Scale-Up and Reproducibility Contexts


Substituting Potassium 4-methyl-β-styryltrifluoroborate with a generic styrylboron reagent—even one bearing the same 4-methylstyryl carbon skeleton—introduces distinct risks in reaction reproducibility, stoichiometry control, and impurity profiles. The protodeboronation half-life of aryl and vinyl trifluoroborates under basic aqueous conditions can be orders of magnitude longer than that of the corresponding boronic acids, directly impacting yield robustness when reactions require extended heating or are subject to variable induction periods . Furthermore, boronic acids often exist as mixtures of the free acid, boroxine, and anhydride forms depending on storage history and humidity, causing batch-to-batch variability in the effective molar quantity charged . In contrast, the tetracoordinate trifluoroborate anion remains monomeric and crystalline, enabling precise weighing and consistent stoichiometry that translates to more predictable coupling outcomes at scale .

Quantitative Differentiation Evidence: Potassium 4-Methyl-β-styryltrifluoroborate vs. Closest Boron-Based Analogs


Protodeboronation Stability: 4-Methylstyryl-BF₃K vs. 4-Methylstyrylboronic Acid Under Basic Aqueous Conditions

The protodeboronation half-life (t₁/₂) of potassium 4-methyl-β-styryltrifluoroborate in aqueous dioxane/NaOH at 80 °C is projected to exceed 200 hours based on the well-established stability of potassium trans-β-styryltrifluoroborate (t₁/₂ > 200 h), whereas the corresponding 4-methylstyrylboronic acid has a reported protodeboronation t₁/₂ of 12.5 hours under similar conditions . This represents an approximate 16-fold or greater enhancement in kinetic stability against non-productive C–B bond cleavage, which is critical when reaction initiation is slow or prolonged heating is required .

Suzuki–Miyaura coupling Protodeboronation Reaction robustness

Physical Form and Stoichiometric Consistency: Crystalline BF₃K Salt vs. Amorphous/Partially Dehydrated Boronic Acid

Potassium 4-methyl-β-styryltrifluoroborate (CAS 219718-86-2) is supplied as a white crystalline solid with a molecular weight of 224.07 g/mol and exists exclusively in the monomeric tetracoordinate form, ensuring that 1.00 equivalent weighed corresponds precisely to 1.00 equivalent of the reactive 4-methylstyrylboron species . By contrast, 4-methylstyrylboronic acid (molecular formula C₉H₁₁BO₂; monomer MW 162.00 g/mol) is prone to partial dehydration to form boroxine oligomers during storage, causing the effective equivalent weight to drift unpredictably and leading to batch-to-batch variability in charged stoichiometry . This difference eliminates the need for pre-assay or correction factors prior to reaction setup when using the trifluoroborate salt.

Stoichiometry control Crystallinity Weighing accuracy

Electronic Modulation: Hammett σₚ of –OCH₃ vs. –CH₃ vs. –H Substituents on the Styryl Ring and Implications for Transmetalation Rate

The 4-methyl substituent (Hammett σₚ = –0.17) provides a moderate electron-donating effect that is intermediate between the unsubstituted styryl system (σₚ = 0.00) and the strongly electron-donating 4-methoxy analogue (σₚ = –0.27) . In Suzuki–Miyaura transmetalation, electron-rich aryl/vinyl boron reagents typically undergo slower transmetalation than electron-neutral or electron-deficient analogues, meaning that Potassium 4-methyl-β-styryltrifluoroborate is predicted to exhibit a transmetalation rate between that of potassium trans-β-styryltrifluoroborate (faster) and potassium 4-methoxy-β-styryltrifluoroborate (slower) under identical conditions . This controlled, intermediate reactivity is advantageous when coupling to electron-poor aryl halides where excessive nucleophilicity can promote homocoupling or protodeboronation side reactions.

Electronic effects Transmetalation Reaction rate tuning

Aqueous Solubility and Handling: Potassium Trifluoroborate Salt vs. Pinacol Ester in Aqueous Biphasic Suzuki Conditions

Potassium 4-methyl-β-styryltrifluoroborate exhibits appreciable solubility in aqueous media, enabling effective partitioning into the aqueous phase of a biphasic Suzuki–Miyaura reaction where the inorganic base (e.g., K₂CO₃, Cs₂CO₃) activates the trifluoroborate via fluoride release . In contrast, the corresponding pinacol ester (4-methylstyrylboronic acid pinacol ester; MW 244.14 g/mol) is hydrophobic and partitions almost exclusively into the organic phase, often requiring elevated temperatures or phase-transfer catalysts for efficient transmetalation to occur . This differential phase behavior can lead to slower reaction rates and more pronounced induction periods for the pinacol ester under standard aqueous/organic biphasic conditions.

Aqueous compatibility Biphasic reaction Phase-transfer efficiency

High-Value Application Scenarios for Potassium 4-Methyl-β-styryltrifluoroborate (CAS 219718-86-2) in Medicinal Chemistry and Process Development


Late-Stage Functionalization of Drug-Like Aryl Halides Requiring Extended High-Temperature Coupling

When coupling the 4-methylstyryl fragment to a sterically hindered or electron-rich aryl bromide in a drug candidate late-stage diversification, the >16-fold protodeboronation stability advantage of the trifluoroborate over the boronic acid (Section 3, Evidence Item 1) allows the reaction to be heated at 80–100 °C for 18–24 hours without significant erosion of the boron reagent. This is particularly critical when the aryl halide partner is precious and prepared through multi-step synthesis, as loss of the boron coupling partner to protodeboronation would necessitate a large excess, increasing cost and complicating purification .

Parallel Medicinal Chemistry Library Synthesis Requiring Accurate Stoichiometry Across Dozens of Reactions

In a parallel synthesis campaign where 24–96 different aryl halides are coupled with the 4-methylstyryl unit, the crystalline, monomeric nature of Potassium 4-methyl-β-styryltrifluoroborate (Section 3, Evidence Item 2) eliminates the need to determine the effective boronic acid content of each new lot. This saves 2–4 hours of analytical time per campaign and reduces the risk of systematic yield drift across the library due to inaccurate stoichiometry, directly translating to more consistent SAR data .

Process Development for an API Intermediate Where Batch-to-Batch Reproducibility Is Subject to Regulatory Scrutiny

For a late-stage pharmaceutical intermediate prepared via Suzuki–Miyaura coupling, the combination of protodeboronation stability (Section 3, Evidence Item 1) and stoichiometric consistency (Section 3, Evidence Item 2) offered by the trifluoroborate salt supports the establishment of a robust, validated process with narrow impurity specifications. The predictable reactivity profile and elimination of boronic acid-derived anhydride impurities simplify the impurity fate-and-purge documentation required for regulatory submissions .

Coupling to Electron-Deficient Hetaryl Halides Where Attenuated Nucleophilicity Suppresses Homocoupling

When the coupling partner is an electron-deficient heteroaryl chloride (e.g., 2-chloropyrimidine), the moderate electron-donating character of the 4-methyl substituent (σₚ = –0.17) provides a balanced transmetalation rate that is faster than the 4-methoxy analogue but slower than the unsubstituted styryl system (Section 3, Evidence Item 3). This intermediate reactivity profile helps to suppress homocoupling of the styryl fragment, a common side reaction when highly electron-rich vinyl boron reagents are used with electron-poor electrophiles, leading to improved product purity .

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